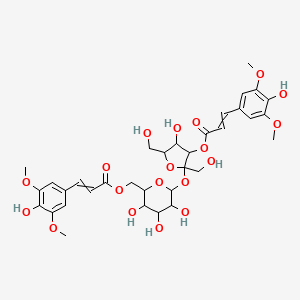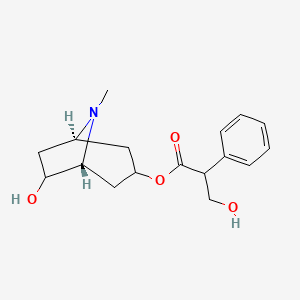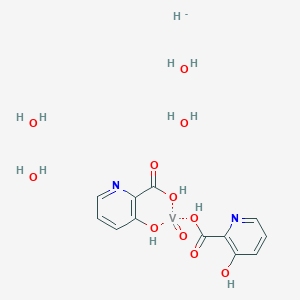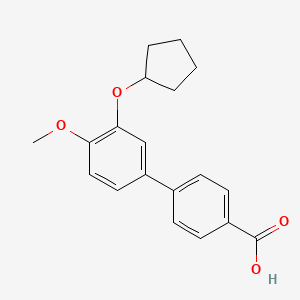![molecular formula C21H22O7 B10780682 [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is a synthetic compound with intriguing chemical and biological properties
Métodos De Preparación
Synthetic routes and reaction conditions:
Step 1 Synthesis of the Pyranochromene Backbone: : The construction of the pyranochromene scaffold usually starts with a cyclization reaction of a suitable precursor, such as a chromene derivative, under acidic or basic conditions.
Step 2 Functional Group Modification: : Introduction of the acetyloxy group and other functional groups involves subsequent esterification and/or acylation reactions. For instance, acetic anhydride in the presence of a base like pyridine can be used to introduce the acetyl group.
Step 3 Final Modification: : The (E)-2-methylbut-2-enoate functionality is often introduced via esterification, involving reaction of the pyranochromene with an appropriate acid chloride or anhydride in the presence of a catalyst or base.
Industrial production methods: Industrial-scale production may utilize flow chemistry techniques to enhance the efficiency of each step, particularly in optimizing reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: : The molecule can undergo oxidative transformations, particularly at the pyranochromene core and ester functionalities.
Reduction: : Reduction can target the carbonyl group of the pyranochromene, potentially altering the molecule's reactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic system.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and various peroxides.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
Substitution: : Reagents like halogens (for electrophilic substitution) and strong nucleophiles like alkoxides (for nucleophilic substitution).
Major products formed from these reactions: The products largely depend on the reaction conditions but may include various hydroxylated derivatives, reduced chromenes, and substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a precursor for further synthetic modifications, aiding in the development of new chemical entities. Biology : Its unique structure allows it to interact with biological targets, making it a candidate for biochemical studies. Medicine Industry : Utilized in the synthesis of fine chemicals and materials with specialized functions.
Mecanismo De Acción
Mechanism by which it exerts its effects: The compound interacts with various molecular targets primarily through binding interactions influenced by its structure. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions.
Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and other proteins involved in key biochemical pathways. The precise mechanisms can vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds
[6H-benzo[c]chromen-6-one]: : Another pyranochromene derivative, but lacking the ester functionalities.
[Flavone]: : Shares the chromene core but differs significantly in substitution pattern and biological activity.
[Coumarin]: : Similar in being a chromene derivative but with a simpler structure and differing reactivity.
Highlighting its uniqueness: [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is unique due to its precise stereochemistry, combination of functional groups, and the versatile reactivity it exhibits
Let me know what you think!
Propiedades
Fórmula molecular |
C21H22O7 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m0/s1 |
Clave InChI |
XGPBRZDOJDLKOT-BDWBDONCSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780610.png)

![(2E)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B10780620.png)
![(3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780627.png)
![(4R,6aR,6bR,8aS,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780634.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780655.png)

![(4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780668.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B10780675.png)
![(2R)-2-[(2S)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4R,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780688.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780703.png)

